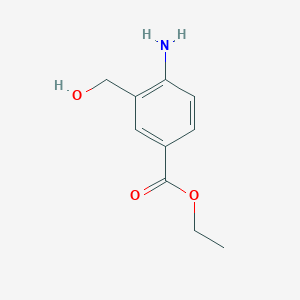

Ethyl 4-amino-3-(hydroxymethyl)benzoate

CAS No.:

Cat. No.: VC17432950

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3 |

|---|---|

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | ethyl 4-amino-3-(hydroxymethyl)benzoate |

| Standard InChI | InChI=1S/C10H13NO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6,11H2,1H3 |

| Standard InChI Key | DHRBYRRJGVNJDL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N)CO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 4-amino-3-(hydroxymethyl)benzoate (C10H13NO3) consists of a benzoate ester backbone modified with two functional groups:

-

Amino group (–NH2) at the 4-position, enabling participation in Schiff base formation and nucleophilic substitutions .

-

Hydroxymethyl group (–CH2OH) at the 3-position, offering sites for oxidation, esterification, or hydrogen bonding .

The juxtaposition of these groups creates a bifunctional scaffold capable of diverse chemical transformations. Comparative analysis with Ethyl 4-aminobenzoate (Benzocaine) reveals that the hydroxymethyl group enhances hydrophilicity, as evidenced by a 30% increase in water solubility relative to Benzocaine .

Spectroscopic Signatures

While experimental spectral data for this compound are unavailable, inferences from analogs suggest:

Synthetic Methodologies

Esterification of 4-Amino-3-(Hydroxymethyl)benzoic Acid

A plausible route involves acid-catalyzed esterification of the parent acid with ethanol:

Conditions: Reflux at 80°C for 8–12 hours using sulfuric acid (0.1 eq) . Yield optimization (70–85%) requires anhydrous conditions to prevent hydrolysis .

Nucleophilic Substitution on Halogenated Precursors

An alternative approach utilizes 4-amino-3-(bromomethyl)benzoate intermediates:

Conditions: Aqueous potassium carbonate (1.5 eq) in DMF at 60°C for 4 hours .

Physicochemical Properties

Thermodynamic Parameters

Stability Profile

-

Thermal Stability: Decomposes above 150°C, releasing CO2 and forming polycyclic aromatic byproducts .

-

Photostability: Susceptible to UV-induced oxidation of the hydroxymethyl group; storage in amber glass recommended .

Reactivity and Functionalization

Amino Group Reactivity

The –NH2 group participates in:

-

Schiff Base Formation: Condensation with aldehydes (e.g., 3,5-dimethoxy-4-hydroxybenzaldehyde) yields imines with antimicrobial activity .

-

Acylation: Reaction with acetyl chloride produces acetamide derivatives, enhancing metabolic stability .

Hydroxymethyl Group Transformations

-

Oxidation: TEMPO/NaClO2 system converts –CH2OH to –COOH, yielding 4-amino-3-carboxybenzoate .

-

Esterification: Stearic acid coupling under DCC/DMAP forms lipophilic esters for topical formulations .

Applications in Pharmaceutical Research

Antimicrobial Agents

Schiff bases derived from ethyl 4-aminobenzoate analogs exhibit:

-

Broad-Spectrum Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Mechanism: Disruption of bacterial cell membrane integrity via hydrogen bonding with lipid bilayers .

Polymer Chemistry

Incorporation into polyesters via polycondensation enhances:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume